molecular formula C24H21N3O6S B11986721 ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11986721
M. Wt: 479.5 g/mol
InChI Key: PGSKHFLSKYQOLM-CPNJWEJPSA-N
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Description

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, nitro, and carboxylate

Preparation Methods

The synthesis of ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylthiazole to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired thiazolopyrimidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures. Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21N3O6S/c1-4-33-23(29)20-14(2)25-24-26(21(20)15-9-11-17(32-3)12-10-15)22(28)19(34-24)13-16-7-5-6-8-18(16)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+

InChI Key

PGSKHFLSKYQOLM-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C

Origin of Product

United States

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